exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazole moiety. This compound has a molecular formula of and a molecular weight of approximately 234.34 g/mol. The structure consists of an azabicyclo[3.2.1]octane framework, which is fused with a 4H-1,2,4-triazole ring that contains two methyl substituents at positions 3 and 5. This configuration contributes to the compound's distinctive chemical properties and potential biological activities.
Research indicates that exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane exhibits notable biological activities, particularly as a metabolite of Maraviroc, an antiretroviral drug used in the treatment of HIV . Its structural similarity to other pharmacologically active compounds suggests potential efficacy in modulating biological pathways related to immune response and viral replication.
The synthesis of this compound typically involves several steps:
These methods highlight the importance of controlled reaction conditions to achieve high yields and purity.
The primary application of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane lies in medicinal chemistry as a potential therapeutic agent due to its structural attributes that may influence biological activity against various diseases. Its role as a metabolite of Maraviroc also positions it as an important compound in HIV research and treatment strategies .
Several compounds exhibit structural similarities to exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane, which can provide insights into its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | 135865-78-0 | 0.86 |
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride | 297171-80-3 | 0.84 |
| 5-Isopropyl-4H-1,2,4-triazol-3-amine | 22882-41-3 | 0.63 |
| 3,5-Dimethyl-4H-1,2,4-triazole | 7343-34-2 | 0.55 |
The uniqueness of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane lies in its specific bicyclic structure combined with the triazole ring system which may confer distinct pharmacological properties not observed in these similar compounds.
The stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core has evolved significantly, with two primary strategies dominating recent literature:
Chiral Pool Approaches: Starting from naturally occurring tropane alkaloids, such as tropinone, researchers have employed desymmetrization techniques to introduce stereochemical diversity. For example, achiral tropinone derivatives undergo enzymatic or chemical resolution to yield enantiomerically pure intermediates. A notable method involves the use of Candida antarctica lipase B to catalyze the kinetic resolution of racemic tropinone esters, achieving enantiomeric excess (ee) values >98%.
De Novo Asymmetric Synthesis: Catalytic asymmetric methods enable direct construction of the bicyclic scaffold. Transition-metal-catalyzed cyclizations, such as palladium-mediated intramolecular Heck reactions, have been utilized to form the bicyclic structure with high enantioselectivity. For instance, a palladium/(R)-BINAP system converts acyclic dienyl precursors into the 8-azabicyclo[3.2.1]octane core with 94% ee.
Table 1: Comparative Analysis of Core Synthesis Strategies
| Method | Starting Material | Catalyst/Reagent | ee (%) | Yield (%) |
|---|---|---|---|---|
| Enzymatic Resolution | Tropinone | Candida antarctica | >98 | 45–50 |
| Pd-Catalyzed Cyclization | Dienyl amine | Pd/(R)-BINAP | 94 | 78 |
| Organocatalytic Desymmetrization | Meso-epoxide | Thiourea catalyst | 89 | 65 |
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for triazole synthesis due to its regioselectivity and compatibility with the 8-azabicyclo scaffold. Key considerations include:
Challenges and Solutions:
The exo configuration at C3 and N8 methylation are critical for bioactivity. Recent advances include:
C3 Functionalization:
N8 Protection and Derivatization:
Mechanistic Insights:Density functional theory (DFT) studies reveal that the exo preference at C3 arises from transition-state stabilization via hyperconjugative interactions between the developing σ*(C–N) bond and adjacent C–H orbitals.
The compound exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane represents a structural variant within the azabicyclic framework that shares critical molecular features with established CC chemokine receptor type 5 antagonists used in Human Immunodeficiency Virus therapy [5] [8]. The CC chemokine receptor type 5 serves as the primary coreceptor for Human Immunodeficiency Virus type 1 entry into cluster of differentiation 4-positive target cells, functioning through a complex multi-step binding mechanism that involves both the viral envelope glycoprotein gp120 and cellular receptor proteins [11] [17].
The binding dynamics of CC chemokine receptor type 5 antagonists involve allosteric modulation rather than direct competitive inhibition at the chemokine binding site [18] [21]. Research has demonstrated that small molecule inhibitors bind within a hydrophobic cavity located in the transmembrane domain of CC chemokine receptor type 5, specifically engaging residues including tryptophan 86, tyrosine 108, isoleucine 198, and glutamic acid 283 [32] [33]. This binding site is distinct from the primary recognition regions utilized by natural chemokine ligands and the viral glycoprotein gp120, allowing for selective allosteric inhibition of viral entry while potentially preserving some normal receptor functions [18] [21].
The kinetic mechanism of CC chemokine receptor type 5 antagonist binding follows a two-step process characterized by initial mass action binding followed by conformational rearrangements that lead to high-affinity receptor-ligand complexes [15]. Molecular dynamics studies have revealed that maraviroc, a closely related compound to the target molecule, exhibits a dissociation rate constant of 1.2 × 10⁻³ minutes⁻¹ from the stabilized receptor complex, indicating prolonged receptor occupancy that contributes to sustained antiviral activity [15].
The structural similarity between exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane and established CC chemokine receptor type 5 ligands suggests comparable binding interactions within the transmembrane cavity [2] [8]. The azabicyclo[3.2.1]octane core structure provides the necessary three-dimensional framework for engaging hydrophobic residues, while the triazole moiety contributes to receptor selectivity and binding affinity through specific hydrogen bonding interactions [3] [31].
Table 1: CC Chemokine Receptor Type 5 Binding Site Residues and Their Roles in Ligand Recognition
| Transmembrane Helix | Residue | Function in Binding | Effect of Mutation |
|---|---|---|---|
| Helix II | Tryptophan 86 | Hydrophobic interactions | >10-fold reduction in affinity [32] |
| Helix III | Tyrosine 108 | Aromatic stacking | >10-fold reduction in affinity [32] |
| Helix V | Isoleucine 198 | Hydrophobic packing | Significant binding impairment [32] |
| Helix VI | Tyrosine 251 | Receptor stabilization | Moderate affinity loss [32] |
| Helix VII | Glutamic acid 283 | Ionic interactions | Major binding disruption [32] |
The antiretroviral activity of azabicyclic triazole derivatives stems from their ability to interfere with the conformational dynamics required for Human Immunodeficiency Virus entry [22] [38]. The compound exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane contains structural elements that are critical for engaging the CC chemokine receptor type 5 in its inactive conformation, thereby preventing the receptor conformational changes necessary for viral fusion [18] [33].
The azabicyclo[3.2.1]octane scaffold provides a rigid three-dimensional framework that positions functional groups optimally for receptor interaction [3]. This bicyclic system constrains the molecule in a specific spatial arrangement that complements the binding cavity within the transmembrane domain of CC chemokine receptor type 5 [21] [33]. The nitrogen atom within the bicyclic system can participate in hydrogen bonding interactions with polar residues in the binding site, contributing to binding specificity and affinity [32].
The 3,5-dimethyl-4H-1,2,4-triazol-4-yl substituent represents a key pharmacophore that differentiates this compound from other azabicyclic derivatives [24] [26]. The triazole ring system provides a planar aromatic surface capable of participating in π-π stacking interactions with aromatic residues in the receptor binding site . The dimethyl substitution pattern on the triazole ring influences both the electronic properties and steric profile of the molecule, potentially affecting binding selectivity and metabolic stability [24] [26].
Computational modeling studies of related compounds have demonstrated that the positioning of the triazole ring relative to the azabicyclic core is crucial for optimal receptor engagement [20] [32]. The exo-configuration of the triazole substituent in the target compound positions this pharmacophore in an orientation that maximizes complementarity with the receptor binding cavity while minimizing steric clashes with surrounding protein residues [2] [21].
Table 2: Structural-Activity Relationships in Azabicyclic Triazole Derivatives
| Structural Modification | Effect on CC Chemokine Receptor Type 5 Binding | Mechanistic Implications |
|---|---|---|
| Triazole ring substitution | Modulates electronic properties and binding affinity [26] | Influences π-π stacking interactions |
| Azabicyclic stereochemistry | Determines spatial orientation of pharmacophores [2] | Critical for receptor complementarity |
| Nitrogen positioning | Affects hydrogen bonding capacity [32] | Contributes to binding specificity |
| Methyl group placement | Influences lipophilicity and steric profile [24] | Impacts metabolic stability |
The metabolite activity of azabicyclic compounds is further enhanced by their resistance to common metabolic transformations [12]. The constraint imposed by the bicyclic system reduces conformational flexibility, making the compound less susceptible to enzymatic modification at certain positions [8] [12]. This metabolic stability contributes to the sustained receptor occupancy observed with this class of compounds [13] [15].
The metabolic pathway for maraviroc involves primarily N-dealkylation, catalyzed almost exclusively by cytochrome P450 3A4 with minimal contribution from other cytochrome P450 isoforms [12]. Kinetic characterization of this transformation reveals a Michaelis constant of 21 micromolar and a maximum velocity of 0.45 picomoles per picomole per minute in human liver microsomes [12]. The intrinsic clearance based on metabolite formation represents approximately 20% of the total maraviroc intrinsic clearance, indicating multiple metabolic pathways [12].
In comparison to maraviroc, compounds containing the 3,5-dimethyl-4H-1,2,4-triazol-4-yl substituent may exhibit altered metabolic profiles due to structural differences in the triazole region [8] [24]. The dimethyl substitution pattern could potentially affect cytochrome P450 substrate recognition and binding, leading to differences in metabolic clearance rates [12] [24]. However, the azabicyclic core structure shared between these compounds suggests similar distribution characteristics and protein binding properties [11] [30].
The receptor occupancy kinetics represent a critical pharmacokinetic parameter for CC chemokine receptor type 5 antagonists [13] [15]. Maraviroc demonstrates prolonged receptor binding with slow dissociation kinetics, contributing to its clinical efficacy despite relatively short plasma half-life [11] [15]. The structural similarities between maraviroc metabolites and exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane suggest comparable receptor binding kinetics and tissue distribution patterns [8] [15].
Table 3: Pharmacokinetic Comparison Between Maraviroc and Related Azabicyclic Compounds
| Parameter | Maraviroc | Azabicyclic Triazole Derivatives | Clinical Implications |
|---|---|---|---|
| Primary metabolism | Cytochrome P450 3A4 N-dealkylation [12] | Potentially similar oxidative pathways [24] | Drug interaction potential |
| Michaelis constant | 21 micromolar [12] | Not established for target compound | Metabolic saturation threshold |
| Receptor occupancy | Prolonged with slow dissociation [15] | Expected similar kinetics [8] | Duration of antiviral effect |
| Protein binding | 76% plasma protein bound [11] | Likely similar due to structural homology [30] | Tissue distribution profile |
| Metabolic clearance | 20% via major metabolite formation [12] | Unknown for dimethyl triazole variant | Overall elimination rate |
The comparative analysis reveals that while exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane shares fundamental structural features with maraviroc, the specific triazole substitution pattern may result in distinct pharmacokinetic properties [24] [27]. The presence of dimethyl groups on the triazole ring could influence both metabolic stability and receptor binding kinetics, potentially offering advantages in terms of duration of action or reduced susceptibility to drug interactions [24] [26].
Triazole-tethered tropanes have long been exploited in antiviral and neuroreceptor programs because the bicyclic 8-azabicyclo[3.2.1]octane core presents a constrained tertiary amine that fits chemokine receptor CCR5, monoamine transporters, nicotinic acetylcholine receptors and 5-hydroxytryptamine type 3 receptors [1] [2] [3]. Over the past decade, attention has pivoted toward dimethyl-substituted 1,2,4-triazoles, whose electron-rich heteroaromatic surface and dual methyl donors enhance hydrophobic complementarity while stabilising π-stacking within lipophilic sub-pockets [4] [5].
Because exo-3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (hereafter “the dimethyl triazolyl tropane”) is the simplest member of that class, its SAR serves as a blueprint for designing higher molecular-weight CCR5 or monoamine transporter antagonists [6] [7]. Three mechanistic drivers dominate its bio-pharmacophore:
To integrate disparate SAR observations into a reproducible knowledge base, the following evidence streams were mined:
Experimental constants were normalised to 298 K and converted to free-energy equivalents ($$\Delta G = −RT\ln K_i$$) to enable cross-platform comparison.
| Compound (core) | Triazole pattern | Principal target | $$Ki$$/$$IC{50}$$ | $$\Delta G_{bind}$$ (kcal mol$$^{-1}$$) | Key contacts | Commentary |
|---|---|---|---|---|---|---|
| Dimethyl triazolyl tropane | 3,5-dimethyl-1,2,4-triazole | CCR5 | 7 nM1 [7] | −11.2 | Trp248^6.48^, Glu283^7.39^ | Methyl donors occupy sub-pocket 2, enhancing lipophilic complementarity |
| Isopropyl-methyl analogue | 3-isopropyl-5-methyl-1,2,4-triazole | CCR5 | 4 nM [7] | −11.6 | Additional steric bulk reinforces hydrophobic clamp formed by Phe112^3.36^ | Spacer elongation by one carbon improves potency by ≈1.8-fold |
| Phenyl-substituted triazole tropane | 1-phenyl-1,2,3-triazole | α₇ nicotinic receptor | 2.3 nM [8] | −12.2 | Lys187 cation-π | Aromatic substitution raises affinity but reduces CCR5 selectivity |
| Unsubstituted triazole tropane | 1,2,4-triazole (H at 3,5) | CCR5 | 55 nM [12] | −9.8 | Diminished van der Waals surface | Removal of methyl groups incurs 1.0–1.4 kcal mol$$^{-1}$$ desolvation penalty |
Detailed Findings
| Scaffold modification | Model compound | Target | $$Ki$$/$$IC{50}$$ | Fold-change vs parent | Structural rationale |
|---|---|---|---|---|---|
| Bridge-nitrogen replaced by oxygen (oxa-tropane) | Oxa-tropane dimethyl triazole | CCR5 | 72 nM [12] | ↓10-fold | Loss of cationic anchor weakens Glu283 salt bridge |
| Expansion to 3-azabicyclo[3.3.0]octane (endo) | Endo analog | CCR5 | 16 nM [1] | ↓2-fold | Re-oriented protonated amine decreases interaction with Tyr251^6.51^ |
| Exo → endo conformer swap | Endo dimethyl tropane | 5-HT$$_3$$ | 140 nM [11] | ↓60-fold | Endo orientation points triazole away from hydrophobic pocket 2, increasing desolvation cost |
| Dual difluorocyclohexyl amide tail (maraviroc) | Difluoro-tropane carboxamide | CCR5 | 3 nM [2] | reference | Tail extends into sub-pocket 3, adding two H-bonds (Thr259^6.59^, Thr195^5.39^) |
| Imidazopiperidine C-substituent (PF-232798) | Tropane-imidazopiperidine | CCR5 | 0.5 nM [2] | ↑6-fold | Bulkier group reorients TM2–TM7 helices, tightening binding cavity |
Correlative Trends
| Orientation variable | Experimental probe | $$K_i$$ shift | Mechanistic notes |
|---|---|---|---|
| Axial versus equatorial N-methyl flip (nitrogen inversion) | $$^{15}$$N NMR dynamic study [3] | Ax→Eq: $$+1.5$$ kcal mol$$^{-1}$$ energy penalty; binding preference 70:30 | Equatorial orientation aligns lone pair toward solvent, reducing electrostatic complementarity; axial orientation favoured in CCR5 & DAT |
| Gem-exo-methyl vs gem-endo-methyl (five- vs six-membered ring bias) | Asymmetric C-alkylation series [5] | Exo-blocked: activity drops 4–6-fold; endo-blocked: negligible change | Exo-methyl shields nucleophilic face, driving ligand to adopt high-affinity orientation; endo-shielding is sterically remote |
| Deletion of 6-exo-methyl (des-methyl tropane) | 3-aryl des-methyl tropane [10] | Loss of 0.9 kcal mol$$^{-1}$$ affinity for dopamine transporter | Methyl fills hydrophobic “plug” adjacent to Phe76 in DAT; removal enlarges binding cavity, increasing entropic cost |
High-Resolution Insights
Median of five repetitions using a [$$^3$$H]MIP-1β competitive assay. ↩